molecular formula C5H10O2 B569826 Isovaleric Acid-d9 CAS No. 344298-81-3

Isovaleric Acid-d9

Cat. No.: B569826
CAS No.: 344298-81-3
M. Wt: 111.188
InChI Key: GWYFCOCPABKNJV-CBZKUFJVSA-N
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Description

Isovaleric Acid-d9, also known as 3-Methylbutyric-d9 acid, is a deuterated form of isovaleric acid. It is a branched-chain alkyl carboxylic acid with the chemical formula C5D9HO2. The compound is often used in scientific research due to its unique isotopic properties, which make it valuable in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques .

Scientific Research Applications

Isovaleric Acid-d9 is widely used in various scientific research fields:

    Chemistry: It serves as a reference standard in NMR spectroscopy due to its deuterated nature, which provides distinct spectral features.

    Biology: It is used in metabolic studies to trace biochemical pathways and understand metabolic disorders.

    Medicine: It is employed in pharmacokinetic studies to investigate drug metabolism and distribution.

    Industry: It is used in the synthesis of labeled compounds for research and development purposes

Mechanism of Action

Target of Action

Isovaleric Acid-d9 primarily targets the enzyme isovaleryl-CoA dehydrogenase . This enzyme plays a crucial role in the leucine degradation pathway, where it catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA . This compound also interacts with other targets such as Aspartate aminotransferase in Escherichia coli, Pseudomonalisin in Pseudomonas sp., and 2-hydroxy-6-oxo-7-methylocta-2,4-dienoate hydrolase in Pseudomonas fluorescens .

Mode of Action

This compound, similar to its non-deuterated form, isovaleric acid, is involved in the metabolism of the amino acid leucine . In normal metabolism, leucine is broken down into a substance called isovaleric acid, which is then converted into energy . In individuals with isovaleric acidemia, the enzyme that breaks down isovaleric acid is missing, leading to a harmful accumulation of isovaleric acid in the body .

Biochemical Pathways

This compound affects the leucine degradation pathway . In this pathway, leucine is first converted into α-ketoisocaproate, which is then transformed into isovaleryl-CoA. Under normal conditions, isovaleryl-CoA is further metabolized to β-methylcrotonyl-CoA by the enzyme isovaleryl-CoA dehydrogenase . In the absence of this enzyme, isovaleric acid accumulates, leading to the symptoms of isovaleric acidemia .

Pharmacokinetics

It is known that the absorption, distribution, metabolism, and elimination (adme) properties of a compound greatly influence its bioavailability .

Result of Action

The accumulation of isovaleric acid in the body due to the deficiency of isovaleryl-CoA dehydrogenase leads to isovaleric acidemia . This condition can cause severe health problems, including neurological damage, developmental delay, and metabolic crisis . Symptoms can range from severe to mild and may include poor feeding, weight loss, and a distinctive odor of "sweaty feet" .

Safety and Hazards

Isovaleric Acid-d9 is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .

Biochemical Analysis

Biochemical Properties

Isovaleric Acid-d9, like its non-deuterated form, plays a crucial role in various biochemical reactions . It interacts with several enzymes, proteins, and other biomolecules, influencing their function and activity . The nature of these interactions is complex and multifaceted, involving both direct and indirect effects on cellular biochemistry .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through a variety of mechanisms . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The precise details of these interactions are complex and depend on the specific cellular context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that is likely similar to its non-deuterated form . This could include interactions with various transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isovaleric Acid-d9 can be synthesized through the deuteration of isovaleric acid. The process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterated reagents. One common method is the catalytic hydrogenation of isovaleric acid in the presence of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C). The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and complete deuteration. The product is then purified through distillation or other separation techniques to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions: Isovaleric Acid-d9 undergoes typical carboxylic acid reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Isovaleric Acid-d9 is unique due to its deuterated nature, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms provides distinct spectral features that help in the precise analysis of chemical structures and dynamics .

Properties

IUPAC Name

2,2,3,4,4,4-hexadeuterio-3-(trideuteriomethyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)/i1D3,2D3,3D2,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYFCOCPABKNJV-CBZKUFJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A process for the preparation of 3-methyl-butyric acid comprising (a) oxidizing 3-methyl-butanol with the strain Gluconobacter roseus DSM 9364 to produce 3-methyl-butyric acid and (b) recovering the 3-methyl-butyric add produced in (a).
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